2-Methoxy-6-(trifluoromethyl)benzoic acid
Overview
Description
2-Methoxy-6-(trifluoromethyl)benzoic acid (2M6TFA) is an organic compound that has been of interest to researchers due to its unique structure and potential applications in a variety of fields. 2M6TFA is a member of the trifluoromethylbenzoic acid family, which has been studied for its properties in drug synthesis, biochemistry, and physiology.
Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability of nitisinone, a compound related by its trifluoromethylbenzoic acid component, under various conditions. The research highlighted the formation of degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), which possess considerable stability. This study contributes to understanding the stability and degradation pathways of related compounds, essential for environmental and pharmaceutical applications (Barchańska et al., 2019).
Benzoic Acid as Food and Feed Additives
Mao et al. (2019) reviewed the application of benzoic acid, a structural analog to 2-Methoxy-6-(trifluoromethyl)benzoic acid, focusing on its role in regulating gut functions. The study found that benzoic acid improves growth and health by promoting gut functions, including digestion, absorption, and the microbial balance. This information is valuable for developing additives that improve animal health and productivity, potentially applicable to derivatives of this compound for similar purposes (Mao et al., 2019).
Physiologically-Based Pharmacokinetic Analysis
Hoffman and Hanneman (2017) performed a physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid across different species, including rats, guinea pigs, and humans. The study aimed at understanding the metabolic and dosimetric variations to assess internal exposures from dietary intakes. Insights from this research could be applied to evaluate the pharmacokinetics of this compound and its safety profile in different organisms, aiding in risk assessment and regulatory compliance (Hoffman & Hanneman, 2017).
Synthetic Protocols for Pharmacologically Important Compounds
Mazimba (2016) reviewed the synthetic protocols for producing 6H-benzo[c]chromen-6-ones, compounds with significant pharmacological importance. While not directly related, the methodologies and chemical reactions discussed could be applicable to synthesizing derivatives of this compound, potentially expanding its applications in medicinal chemistry and drug development (Mazimba, 2016).
Safety and Hazards
The safety information for 2-Methoxy-6-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, influencing their function .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as nucleophilic substitution .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence the composition and structure of microbial communities, thereby affecting various biochemical pathways .
Pharmacokinetics
It’s known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.44 (iLOGP) and 2.3 (XLOGP3), indicating its potential to cross biological membranes .
Result of Action
Benzoic acid derivatives can have various effects, such as inhibiting the growth and development of certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-6-(trifluoromethyl)benzoic acid. For instance, its storage temperature is recommended to be at room temperature, indicating that temperature can affect its stability .
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJYMQXQDCJQBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566997 | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119692-41-0 | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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